(2,6-Difluoro-3-methylphenyl)methanol

Overview

Description

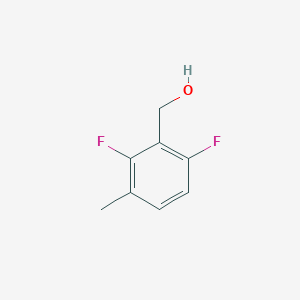

(2,6-Difluoro-3-methylphenyl)methanol is an organic compound with the molecular formula C8H8F2O It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,6-Difluoro-3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (2,6-difluoro-3-methylphenyl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method allows for efficient large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluoro-3-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to (2,6-difluoro-3-methylphenyl)methanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to (2,6-difluoro-3-methylphenyl)methane using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: (2,6-Difluoro-3-methylphenyl)methanone.

Reduction: (2,6-Difluoro-3-methylphenyl)methane.

Substitution: (2,6-Difluoro-3-methylphenyl)methyl chloride.

Scientific Research Applications

(2,6-Difluoro-3-methylphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,6-Difluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

(2,6-Difluoro-3-methylphenyl)methanone: Similar structure but with a carbonyl group instead of a hydroxyl group.

(2,6-Difluoro-3-methylphenyl)methane: Similar structure but without the hydroxyl group.

(2,6-Difluoro-3-methylphenyl)methyl chloride: Similar structure but with a chloride group instead of a hydroxyl group.

Uniqueness

(2,6-Difluoro-3-methylphenyl)methanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications.

Biological Activity

(2,6-Difluoro-3-methylphenyl)methanol, an organic compound characterized by its unique structure featuring fluorine atoms and a hydroxymethyl group, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10F2O. The structure consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 6, a methyl group at position 3, and a hydroxymethyl group (-CH2OH) attached to the phenyl ring. The presence of fluorine enhances the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the fluorine atoms can enhance binding affinity to various enzymes and receptors. This interaction can lead to inhibition of enzyme activity, modulation of receptor signaling, or other pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmission. The binding affinity and specificity are significantly influenced by the presence of fluorine substituents .

Antimicrobial Properties

The compound has also been explored for its potential antimicrobial activities. In vitro studies suggest that derivatives with fluorinated phenolic structures can exhibit significant antibacterial effects against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. Compounds containing hydroxymethyl groups have been associated with reduced inflammatory responses in cellular models. This effect could be beneficial in treating inflammatory diseases or conditions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2,6-Difluoro-3-methylphenyl)methanol, and how do reaction conditions influence yield?

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: The fluorine substituents induce splitting patterns in aromatic protons, with coupling constants (e.g., ≈ 8–10 Hz) aiding structural confirmation. The methyl group at position 3 appears as a singlet (~δ 2.3 ppm) due to lack of neighboring protons .

- FT-IR: A broad O-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) are diagnostic.

- GC-MS: Fragmentation patterns typically show loss of H₂O (m/z -18) and fluorinated aromatic fragments .

Q. How does solvent choice impact the stability of this compound during storage?

Methodological Answer: Methanol or ethanol is preferred for short-term storage due to high solubility and inhibition of oxidation. For long-term stability, anhydrous conditions (e.g., molecular sieves) and protection from light are critical, as fluorinated aryl alcohols are prone to photooxidation . Evidence from similar compounds indicates degradation rates increase in polar aprotic solvents (e.g., DMSO) due to trace water absorption .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data be resolved when characterizing synthetic impurities?

Methodological Answer: Contradictions between NMR (e.g., unexpected splitting) and MS (unassigned fragments) often arise from byproducts like dimerized alcohols or residual aldehydes . Use preparative HPLC with a phosphate buffer-methanol-acetonitrile mobile phase (31:11:8, pH 6.0) to isolate impurities . Confirm structures via 2D NMR (HSQC, COSY) and high-resolution MS. For example, dimerization byproducts may show molecular ions at m/z ~2× parent compound mass .

Q. What mechanistic insights explain low yields in large-scale synthesis of this compound?

Methodological Answer: Scaling up NaBH₄-mediated reductions often leads to exothermic side reactions (e.g., over-reduction or ether formation). Kinetic studies suggest:

- Temperature control : Use jacketed reactors to maintain ≤25°C.

- Slow reagent addition : Gradual introduction of NaBH₄ (over 1–2 hours) minimizes localized overheating.

- Quenching : Acidic workup (1M HCl) immediately post-reaction prevents retro-aldol reactions. Computational modeling (DFT) of transition states can predict steric and electronic barriers in fluorinated systems .

Q. How can chromatographic methods be optimized to separate this compound from structurally similar byproducts?

Q. What strategies mitigate methanol-induced degradation during analytical sample preparation?

Methodological Answer:

- Low-temperature processing : Conduct evaporations under nitrogen at ≤30°C to prevent thermal decomposition.

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to methanolic solutions to inhibit radical-mediated oxidation .

- Alternative solvents : For sensitive applications, replace methanol with deuterated DMSO in NMR studies to stabilize the alcohol proton .

Q. Contradiction Analysis & Troubleshooting

Q. Why do computational predictions of LogP values conflict with experimental partition coefficients for this compound?

Methodological Answer: Discrepancies arise from fluorine’s polar hydrophobicity , which is poorly modeled in some software. Experimental LogP should be determined via shake-flask assays using octanol-water (1:1). For fluorinated compounds, include a correction factor of +0.25–0.35 to computational predictions .

Q. How do steric effects from the 3-methyl group influence regioselectivity in downstream derivatization reactions?

Methodological Answer: The 3-methyl group directs electrophilic substitutions to the para position (C4) due to steric blocking at C3. For example, bromination with NBS (N-bromosuccinimide) yields >90% C4-bromo product. Confirm via NOE NMR: irradiation of the methyl group enhances C4 proton signals .

Properties

IUPAC Name |

(2,6-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJVZYGDNNUGZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343208 | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-40-0 | |

| Record name | 2,6-Difluoro-3-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261763-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluoro-3-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.